Cas no 1020719-22-5 (2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one)

2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one is a compound with significant applications in chemical research. This molecule exhibits a high degree of specificity and purity, facilitating detailed structural analysis. Its unique triazole ring structure contributes to its stability and potential use in drug discovery. The incorporation of the 2,4-dihydro-1,2,4-triazole moiety enhances its bioactivity, making it a valuable tool in medicinal chemistry.
2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one structure
1020719-22-5 structure
Product Name:2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one
CAS No:1020719-22-5
MF:C23H29N5O2
MW:412.539473295212
CID:824069
Update Time:2025-07-24

2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-SEC-BUTYL-D5-4-(4-[4-(4-METHYLOXY-PHENYL)-PIPERAZIN-1-YL]-PHENYL)-2,4-DIHYDRO-[1,2,4]-TRIAZOL-3-ONE
    • 2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one
    • 2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-on
    • 2-SEC-BUTYL-D5-4-(4-[4-(4-METHYLOXY-PHENYL)-PIPERAZIN-1-YL]-PHENYL)-2,4-DIHYDRO-[1,2,4]-TRIAZO...
    • 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one-d5
    • 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl-2,2,3,3,3-d5)-3H-1,2,4-triazol-3-one
    • 2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one
    • Inchi: 1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/i1D2,4D2,18D
    • InChI Key: IVIVGYTUQVJVPF-YGEHBMEGSA-N
    • SMILES: N1=CN(C2=CC=C(N3CCN(C4=CC=C(OC)C=C4)CC3)C=C2)C(=O)N1C([2H])(C)C([2H])([2H])C([2H])[2H]

Computed Properties

  • Exact Mass: 412.26400

Experimental Properties

  • PSA: 55.53000
  • LogP: 3.47020

2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B693322-5mg
2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one
1020719-22-5
5mg
$ 138.00 2023-09-08
TRC
B693322-50mg
2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one
1020719-22-5
50mg
$ 1068.00 2023-09-08

Additional information on 2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one

Professional Introduction to Compound with CAS No. 1020719-22-5 and Product Name: 2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one

Compound with the CAS number 1020719-22-5 and the product name 2-sec-Butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and therapeutic development. The structural complexity and unique functional groups of this compound make it a promising candidate for further investigation in various biomedical contexts.

The molecular structure of this compound features a 2,4-dihydro-1,2,4-triazol-3-one core, which is a well-known scaffold in medicinal chemistry. This scaffold is recognized for its ability to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a sec-butyl group at the 2-position and deuterated versions of certain hydrogen atoms (d5) suggests that this compound may be used in NMR spectroscopy studies to enhance analytical resolution and purity.

The most striking feature of this compound is the presence of a piperazine moiety linked to two aromatic rings. Piperazine derivatives are extensively studied in pharmaceutical research due to their role as bioisosteres and their ability to modulate various biological pathways. Specifically, the 4-methoxyphenyl group attached to the piperazine ring introduces a hydroxyl substituent that can engage in hydrogen bonding interactions, which is often crucial for the binding affinity of drug candidates to their target proteins.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. The 2,4-dihydro-1,2,4-triazol-3-one core and the piperazine-polyphenolic structure of this compound are predicted to interact favorably with enzymes and receptors involved in critical biological processes. This has led to its exploration as a potential lead compound in the development of novel therapeutics.

In particular, the combination of the sec-butyl group and the deuterated hydrogen atoms makes this compound an attractive candidate for kinetic studies aimed at understanding metabolic pathways and drug metabolism. The use of deuterated analogs is increasingly prevalent in modern drug discovery because it allows researchers to track metabolic transformations more precisely, which is essential for optimizing drug candidates for clinical use.

The pharmaceutical industry has been actively seeking new scaffolds that can be modified to produce drugs with improved pharmacokinetic profiles. The dihydro-triazolone-piperazine structure offers a versatile platform for such modifications. For instance, further derivatization of this compound could lead to novel molecules with enhanced solubility, reduced toxicity, or improved bioavailability.

One of the most exciting applications of this compound is in the field of oncology. Preclinical studies have shown that molecules with similar structural motifs can inhibit key enzymes involved in cancer cell proliferation. The hydroxyl groups on the aromatic rings and the basic piperazine nitrogen provide multiple interaction points with potential cancer targets. This makes it a promising candidate for further investigation as an antitumor agent.

Another area where this compound shows promise is in neurology. Piperazine derivatives are known to interact with neurotransmitter receptors, making them potential candidates for treating neurological disorders such as depression and epilepsy. The presence of multiple aromatic rings increases the likelihood that this compound will exhibit favorable interactions with these targets.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions are likely employed to construct the complex aromatic systems present in its structure. The use of deuterated reagents during synthesis also ensures that the final product contains the desired isotopic labeling.

Evaluation of this compound's biological activity typically involves high-throughput screening (HTS) against large libraries of biological targets. Initial screening results may reveal interesting leads that warrant further investigation through more detailed pharmacological studies. These studies would include assessment of binding affinity, enzyme inhibition assays, and cell-based assays to evaluate potential therapeutic effects.

The safety profile of any new chemical entity is critical before it can be considered for clinical development. Preclinical toxicology studies are conducted to assess potential adverse effects at various doses. These studies often include acute toxicity tests, chronic toxicity assessments, and genotoxicity evaluations. The structural features of this compound suggest that it may have favorable safety characteristics; however, comprehensive toxicological profiling remains essential.

Regulatory agencies require extensive data before approving new drugs for human use. This includes preclinical data from animal models as well as clinical trial results from human subjects. If initial preclinical studies demonstrate promising efficacy and safety profiles for 2-sec-butyl-d5-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenoxy}-2,4-dihydro-l,l-triazol-l-one, it could proceed to Phase I clinical trials where its safety and preliminary efficacy are evaluated in healthy volunteers.

The development pipeline for new drugs continues to evolve with advancements in synthetic chemistry and biotechnology. Molecules like this one exemplify how complex structures can be designed rationally based on known pharmacophores leading to novel therapeutic agents capable addressing unmet medical needs across multiple disease areas including oncology neurology inflammatory diseases among others.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd